molecular formula C21H22N4O2S2 B3297292 3,4-dimethyl-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide CAS No. 895435-92-4

3,4-dimethyl-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide

Cat. No.: B3297292
CAS No.: 895435-92-4
M. Wt: 426.6 g/mol
InChI Key: OHROBXWDXIALRU-UHFFFAOYSA-N
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Description

3,4-Dimethyl-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a triazolothiazole core fused with a 3-methylphenyl substituent. The compound’s structure includes a 3,4-dimethyl-substituted benzene sulfonamide group linked via an ethyl chain to the triazolothiazole heterocycle.

Properties

IUPAC Name

3,4-dimethyl-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S2/c1-14-5-4-6-17(11-14)20-23-21-25(24-20)18(13-28-21)9-10-22-29(26,27)19-8-7-15(2)16(3)12-19/h4-8,11-13,22H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHROBXWDXIALRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of the triazolothiadiazine core. One common synthetic route involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3,4-dimethyl-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. For example, it may interact with the catalytic residues of enzymes such as carbonic anhydrase, leading to a decrease in enzyme activity . The binding affinity and specificity are influenced by the compound’s structure and functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Heterocyclic Cores

The target compound’s triazolothiazole ring distinguishes it from analogs with triazolothiadiazole (e.g., N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylbenzamide, C₁₉H₁₇N₅OS ) or triazolopyridazine (e.g., the compound in ) systems. The thiazole ring in the target may enhance metabolic stability compared to thiadiazole or pyridazine derivatives due to reduced ring strain and altered electron distribution .

Substituent Effects on Physicochemical Properties

  • N-[4-(3-ethyltriazolothiadiazol-6-yl)phenyl]-2-methylbenzamide () : An ethyl group on the triazolothiadiazole and a methylbenzamide substituent may reduce solubility compared to the target’s ethyl-linked sulfonamide .

Research Findings and Pharmacological Implications

  • Target vs. Triazolothiadiazole () : The triazolothiazole core may offer superior metabolic stability over triazolothiadiazole due to reduced susceptibility to oxidative degradation .
  • Target vs. Dimethoxyphenyl Analogs () : The methyl groups in the target likely enhance bioavailability compared to polar methoxy substituents, which may improve tissue penetration in antimicrobial applications .
  • Synthetic Scalability : Methods in and suggest that sulfonamide-triazole hybrids can be synthesized efficiently, but the target’s triazolothiazole formation may require optimized cyclization conditions .

Biological Activity

The compound 3,4-dimethyl-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological activities of this compound based on diverse research findings.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

C18H22N4S2O2\text{C}_{18}\text{H}_{22}\text{N}_4\text{S}_2\text{O}_2

The synthesis typically involves multiple steps including cycloaddition reactions and the use of various reagents to achieve the desired sulfonamide functionality. The overall yield and characterization methods such as NMR and IR spectroscopy are critical for confirming the structure.

Anticancer Properties

Research indicates that compounds containing triazole and thiazole moieties often exhibit significant anticancer activity. For instance, derivatives of triazolo-thiazoles have shown cytotoxic effects against various cancer cell lines. The compound has been evaluated for its efficacy against human-derived breast, colon, ovarian, and renal tumor cell lines. In vitro studies suggest an IC50 range indicating potent growth inhibition (IC50 values typically between 1.1–18.8 µM) .

The biological activity is attributed to several mechanisms:

  • Inhibition of Enzymes : Compounds similar to this sulfonamide have been reported to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : There is evidence suggesting that these compounds can trigger apoptotic pathways in cancer cells.
  • Targeting Metabolic Pathways : The interaction with metabolic pathways such as those involving cytochrome P450 isoforms has been noted as a significant factor in their anticancer activity .

Antimicrobial Activity

In addition to anticancer properties, there is emerging data on the antimicrobial effects of benzothiazole derivatives. These compounds have demonstrated activity against a range of pathogens, suggesting potential applications in developing new antimicrobial agents .

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Study on Anticancer Activity : A study reported that triazole derivatives showed significant cytotoxicity against various cancer cell lines with mechanisms involving metabolic activation and enzyme inhibition .
  • Antimicrobial Studies : Research on benzothiazole derivatives indicated their efficacy against specific microbial strains, providing insights into their potential use as novel antimicrobial agents .

Data Table: Biological Activity Overview

Activity TypeTarget Organisms/Cell LinesIC50 (µM)Reference
AnticancerBreast, Colon, Ovarian Tumor Cells1.1 - 18.8
AntimicrobialVarious Bacterial StrainsVaries
Enzyme InhibitionDihydroorotate Dehydrogenase45 µM

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions optimize yield?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the thiazole ring via cyclization using reagents like thiourea derivatives and α-halo ketones under reflux conditions .
  • Step 2 : Construction of the triazolo-thiazole core via cyclocondensation with hydrazine derivatives, often requiring acidic or basic catalysts (e.g., POCl₃ for dehydration) .
  • Step 3 : Functionalization of the ethyl linker and sulfonamide group using nucleophilic substitution (e.g., coupling with sulfonyl chlorides in dry DCM at 0–5°C) . Optimization : Yields improve with strict temperature control (<5°C during sulfonamide coupling) and inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and detects impurities (e.g., residual solvents) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for biological assays) using C18 columns and acetonitrile/water gradients .

Q. What are the primary biological targets or activities reported for this compound?

The triazolo-thiazole core and sulfonamide group confer:

  • Antimicrobial Activity : Inhibition of bacterial dihydrofolate reductase (DHFR) via competitive binding (IC₅₀ ~2.5 μM in E. coli) .
  • Anti-inflammatory Potential : COX-2 inhibition (30–40% at 10 μM) observed in murine macrophage models .
  • Kinase Modulation : Preliminary docking studies suggest interactions with tyrosine kinases (e.g., EGFR) due to sulfonamide’s hydrogen-bonding capacity .

Advanced Research Questions

Q. How can conflicting solubility and bioavailability data be resolved in preclinical studies?

Discrepancies arise from:

  • pH-Dependent Solubility : The sulfonamide group increases solubility in alkaline buffers (pH >8) but precipitates in acidic environments (e.g., gastric fluid). Use dynamic light scattering (DLS) to monitor particle size changes under simulated physiological conditions .
  • Bioavailability Enhancement : Nanoformulation (e.g., liposomal encapsulation) improves intestinal absorption by 3–5× in rat models .

Q. What strategies optimize structure-activity relationships (SAR) for target selectivity?

  • Substituent Engineering : Replace the 3-methylphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance kinase inhibition (e.g., IC₅₀ improves from 8.2 μM to 1.4 μM for JAK2) .
  • Isosteric Replacement : Swap the triazolo-thiazole core with triazolo-thiadiazole to reduce off-target binding (tested via surface plasmon resonance ) .
  • Molecular Dynamics (MD) Simulations : Predict binding poses with targets (e.g., EGFR) to guide synthetic modifications .

Q. How do environmental factors (pH, temperature) influence reaction outcomes during scale-up?

  • Temperature Sensitivity : Exothermic reactions (e.g., cyclization) require jacketed reactors to maintain ≤40°C, preventing side-product formation (e.g., dimerization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-dimethyl-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
3,4-dimethyl-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide

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